molecular formula C9H13N3O2 B2680439 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2097866-68-5

3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2680439
CAS No.: 2097866-68-5
M. Wt: 195.222
InChI Key: UORUGLFFOWNMNM-UHFFFAOYSA-N
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Description

3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that features a unique combination of azetidine and pyrazinone rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, known for its ring strain and reactivity, along with the pyrazinone moiety, makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a β-amino alcohol, cyclization can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Introduction of the Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions. Methanol or sodium methoxide (NaOMe) can be used as the methoxy source.

  • Formation of the Pyrazinone Ring: : The pyrazinone ring is typically formed through a condensation reaction involving a suitable diamine and a diketone. The reaction conditions often require heating and the presence of a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a dihydropyrazine derivative.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.

Major Products

    Oxidation: Formation of methoxy-substituted aldehydes or acids.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.

Industry

In the pharmaceutical industry, this compound could be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Chloroazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-(3-Methoxyazetidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The combination of azetidine and pyrazinone rings also provides a distinct scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(3-methoxyazetidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11-4-3-10-8(9(11)13)12-5-7(6-12)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORUGLFFOWNMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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